2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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Overview
Description
2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-toluidine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to produce the pyrazole ring. The final step involves esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the carboxylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4- [2- (3-Ethyl-4-Methyl-2-Oxo-3-Pyrroline-1-Carboxamido)Ethyl]Benezenesulfonamide
- Indole derivatives
- Triazole-pyrimidine hybrids
Uniqueness
2-OXO-2-(4-TOLUIDINO)ETHYL 1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and carboxylate group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-3-5-11(6-4-10)16-13(18)9-20-14(19)12-7-8-15-17(12)2/h3-8H,9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQBWPBFAKGQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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